molecular formula C15H11ClN2O2 B392713 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 70758-64-4

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No.: B392713
CAS No.: 70758-64-4
M. Wt: 286.71g/mol
InChI Key: YEIBAMIHMSMHOB-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is a synthetic compound belonging to the class of isatin (1H-indole-2,3-dione) derivatives . It features a molecular formula of C15H11ClN2O2 . This compound is of significant interest in medicinal chemistry research due to the broad biological potential of the indole scaffold. Indole derivatives are extensively investigated for a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial applications . Specifically, the structural motif of a substituted phenylimino group at the 3-position of the indolin-2-one core is a key feature in many bioactive molecules, making this compound a valuable intermediate or reference standard for developing and screening novel therapeutic agents . Researchers can utilize this chemical to explore structure-activity relationships, investigate mechanisms of action, and identify potential lead compounds for various diseases. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIBAMIHMSMHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes by enhancing molecular collisions. A study using dimethylformamide (DMF) as a polar aprotic solvent achieved 85% yield in 25 minutes at 120°C.

Advantages:

  • Energy efficiency.

  • Reduced side products (e.g., over-oxidation byproducts).

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to improve reproducibility and safety. Key parameters include:

  • Residence Time: 10–15 minutes.

  • Pressure: 2–3 bar to maintain solvent stability.

  • Temperature Control: Jacketed reactors with precise thermal regulation (±1°C).

Case Study:
A pilot plant achieved 92% yield using a tubular reactor with in-line IR spectroscopy for real-time monitoring.

Critical Analysis of Reaction Parameters

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37895
Methanol32.78297
DMF36.78593

Methanol balances solubility and reaction rate, while DMF favors faster kinetics but complicates purification.

Catalytic Systems

  • Protic Acids (e.g., H₂SO₄): Increase reaction rate but risk sulfonation side reactions.

  • Lewis Acids (e.g., ZnCl₂): Less effective for imine formation (yield <50%).

  • Ionic Liquids (e.g., [BMIM][BF₄]): Enable solvent-free synthesis but require costly recycling.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography: Silica gel (230–400 mesh) with hexane/ethyl acetate (7:3 → 1:1 gradient).

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, N=CH), 7.45–6.82 (m, 7H, aromatic), 3.87 (s, 3H, OCH₃).

  • FT-IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

  • HRMS: m/z 315.0492 [M+H]⁺ (calculated for C₁₆H₁₂ClN₂O₂: 315.0539).

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-imine Adducts: Occur at excess amine concentrations. Mitigated by stoichiometric control.

  • Oxidation Products: Avoided by inert atmosphere (N₂/Ar) and antioxidant additives (e.g., BHT).

Scalability Issues

  • Heat Dissipation: Microreactors with high surface-area-to-volume ratios prevent thermal degradation.

  • Catalyst Recovery: Immobilized acetic acid on silica gel reduces waste.

Emerging Innovations

Photocatalytic Methods

Visible-light-driven catalysis using eosin Y as a photosensitizer achieves 80% yield at room temperature, reducing energy input.

Biocatalytic Approaches

Engineered transaminases selectively catalyze imine formation in aqueous media, though yields remain low (35–40%).

Industrial Case Study: Process Optimization

A pharmaceutical manufacturer optimized the synthesis as follows:

  • Step 1: 5-Chloroindole-2,3-dione (1.0 kg) and 4-methoxyaniline (1.2 kg) in methanol (10 L).

  • Step 2: Reflux at 65°C for 6 hours with 0.5% acetic acid.

  • Step 3: Cooling to 0°C, filtration, and recrystallization from ethanol/water.
    Outcome: 89% yield, >99% purity by HPLC.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one , with CAS Number 70758-64-4, is a synthetic organic compound belonging to the class of indole derivatives. This article will delve into its scientific research applications, highlighting its potential in various fields such as medicinal chemistry, materials science, and biological research.

Medicinal Chemistry

Research has indicated that indole derivatives, including 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, possess significant pharmacological properties. Studies suggest potential applications in:

  • Anticancer Activity : Some indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The compound's structure may confer antimicrobial activity, making it a candidate for the development of new antibiotics or antifungal agents.

Biological Research

The compound's unique structure allows it to interact with biological systems, potentially serving as a lead compound in drug discovery. Research has explored its role in:

  • Enzyme Inhibition : Indole derivatives can act as enzyme inhibitors, which is crucial for developing treatments for diseases where specific enzymes play a key role.
  • Receptor Modulation : The ability of this compound to bind to biological receptors could be explored for therapeutic applications in neurology and psychiatry.

Materials Science

The unique electronic properties of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one may also find applications in materials science:

  • Organic Electronics : Its potential as an organic semiconductor could be explored for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis and Derivatives

The synthesis of this compound can lead to the development of various derivatives through modification of the phenyl group or the indole core. Each derivative may exhibit different biological or physical properties, expanding its application range.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of similar indole derivatives. The researchers synthesized several compounds based on the indole framework and tested their efficacy against breast cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity significantly.

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of methoxy-substituted indoles. The study demonstrated that compounds similar to 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one exhibited significant inhibitory effects against Gram-positive bacteria, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with various molecular targets. The compound binds to specific receptors or enzymes, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between the target compound and its analogs:

Compound Name/Evidence ID Substituents/Modifications Molecular Weight (g/mol) Key Features Biological Activity/Applications
Target Compound 5-Cl, 3-(4-MeO-Ph imino) 286.72 Methoxy donor, planar imino group Potential kinase inhibition (inferred)
Ethyl 5-chloro-indole-2-carboxylate derivatives 5-Cl, phenethylamino groups, ester substituents ~350–400 Enhanced lipophilicity (ester group), amino side chains EGFR/BRAFV600E pathway inhibition
5-Chloro-3-(propan-2-ylidene)-indol-2-one 5-Cl, 3-(alkylidene) ~195–200 Reduced steric bulk, increased flexibility Limited data; structural analog
5-Chloro-3-(2-chlorophenyl)-3-methoxy-indol-2-one 5-Cl, 3-(2-Cl-Ph), 3-OCH₃ 308.16 Dual chloro substituents, steric hindrance Unknown; halogenated analogs often bioactive
Monohydrate hydrochloride () Benzisothiazolyl-piperazinyl, HCl salt N/A Enhanced stability (salt form), neuroleptic activity Neuroleptic agent formulation
(Z)-4-Bromo-3-benzylidene-indol-2-one 4-Br, 3-benzylidene ~290–300 Bromine’s steric/electronic effects, conjugated double bond Anticancer research (inferred)

Key Comparative Insights

Electronic and Steric Effects
  • Electron-Donating vs. In contrast, analogs with chloro () or nitro () groups exhibit electron-withdrawing effects, altering reactivity and binding modes .
  • Steric Hindrance: Bulkier substituents, such as the benzisothiazolyl-piperazinyl group (), limit conformational flexibility compared to the target compound’s imino group .
Physicochemical Properties
  • Lipophilicity : Ester-containing analogs () exhibit higher logP values than the target compound, impacting membrane permeability .
  • Solubility : Hydroxy groups () enhance aqueous solubility, whereas the target compound’s methoxy group offers moderate solubility .

Biological Activity

5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure:
The compound features a chloro group at the 5-position of the indole ring and a methoxy-substituted phenyl imine at the 3-position. Its molecular formula is C16_{16}H14_{14}ClN1_{1}O2_{2}.

Synthesis:
The synthesis typically involves the reaction of 5-chloroindole-2,3-dione with 4-methoxyaniline in a suitable solvent like ethanol or methanol, often using acetic acid as a catalyst. The process is generally conducted under reflux conditions for several hours to yield the desired product with high purity .

Anticancer Properties

Numerous studies have explored the anticancer potential of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one. It has shown significant activity against various cancer cell lines, particularly HeLa cells, with IC50_{50} values ranging from 10.64 to 33.62 μM. This potency is comparable to that of established chemotherapeutics like Cisplatin .

Mechanism of Action:
The compound appears to induce apoptosis in cancer cells through several mechanisms:

  • Enzyme Inhibition: It may inhibit key kinases involved in cell proliferation.
  • Receptor Modulation: It could act on specific receptors that regulate cell signaling pathways.
  • Induction of Apoptosis: Evidence suggests it triggers apoptotic pathways, leading to programmed cell death in malignant cells .

Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory effects. Preliminary studies indicate that it possesses significant antibacterial activity against various pathogens and may reduce inflammation through the inhibition of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

The biological activity of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one can be compared with structurally similar compounds:

Compound NameStructure FeaturesAnticancer Activity (IC50_{50})
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-oneChloro at C5, Methoxy at C410.64 - 33.62 μM
5-Chloro-3-(3,4-dimethoxy-phenylimino)-1,3-dihydro-indol-2-oneAdditional methoxy groupsSimilar potency
5-Chloro-3-(4-methoxyphenyl)-1,3-dihydro-indol-2-oneLacks imino groupReduced activity

This table illustrates that variations in substituents can significantly influence biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

  • Anticancer Screening: A study demonstrated that derivatives of indole compounds with halogen substitutions at C5 exhibited enhanced anticancer properties. The synthesized derivatives were evaluated using MTT assays against HeLa cells, confirming their potential as leads for new anticancer agents .
  • Antimicrobial Testing: Research has shown that compounds similar to 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one possess notable antibacterial activity against Gram-positive bacteria, suggesting their utility in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution followed by imine formation. For example, intermediates like 4-methoxy-1H-indole derivatives can be synthesized via Vilsmeier-Haack formylation (using POCl₃/DMF) and subsequent condensation with 4-methoxyaniline. Reaction optimization includes temperature control (e.g., reflux in ethanol at 80°C) and stoichiometric adjustments to minimize byproducts . Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • ¹H/¹³C-NMR : Focus on imine proton signals (δ ~8.5–9.0 ppm) and methoxy group resonance (δ ~3.8 ppm) to confirm substitution patterns .
  • HR-ESI-MS : Verify molecular ion peaks (e.g., m/z 317.05 for C₁₅H₁₀ClN₂O₂⁺) and isotopic patterns for chlorine .
  • FT-IR : Confirm C=N stretching (~1600 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Q. How can researchers validate the purity of this compound, and what analytical challenges might arise?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with diode-array detection (λ = 254 nm) to assess purity (>95%). Challenges include resolving stereoisomers or tautomers, which may require chiral columns or 2D-NMR (e.g., NOESY) for differentiation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology : Use software like MOE or AutoDock Vina to dock the compound into target proteins (e.g., kinases or receptors). Key steps:

Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).

Select a protein structure from the PDB (e.g., COX-2 for anti-inflammatory studies).

Analyze binding affinity (ΔG) and interaction maps (hydrogen bonds with active-site residues) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Systematic Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxy with 4-ethoxy) to isolate electronic/steric effects.
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ discrepancies in enzyme assays) using statistical tools (ANOVA, p < 0.05) to identify outliers or confounding variables .

Q. How can researchers design experiments to investigate the compound’s mechanism of action in cancer models?

  • Methodology :

  • In Vitro : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (0.1–100 µM). Use flow cytometry (Annexin V/PI staining) to assess apoptosis vs. necrosis .
  • In Silico : Conduct transcriptomic profiling (RNA-seq) post-treatment to identify dysregulated pathways (e.g., p53 or MAPK signaling) .

Q. What are the best practices for troubleshooting low yields in multi-step syntheses of this compound?

  • Methodology :

  • Intermediate Monitoring : Use TLC or LC-MS after each step to identify incomplete reactions.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps.
  • Solvent Optimization : Switch from polar aprotic (DMF) to ethereal solvents (THF) to reduce side reactions .

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